molecular formula C15H14F2N2O4 B2708264 3-((1-(2-(2,4-Difluorophenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034610-36-9

3-((1-(2-(2,4-Difluorophenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2708264
CAS No.: 2034610-36-9
M. Wt: 324.284
InChI Key: QEPAETXUFUBCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(2-(2,4-Difluorophenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an oxazolidine-2,4-dione ring and a difluorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(2,4-Difluorophenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidin-3-yl Intermediate: The azetidin-3-yl intermediate can be synthesized through a cyclization reaction involving a suitable amine and a halogenated precursor under basic conditions.

    Acylation with 2,4-Difluorophenylacetyl Chloride: The azetidin-3-yl intermediate is then acylated using 2,4-difluorophenylacetyl chloride in the presence of a base such as triethylamine to form the desired acylated product.

    Formation of the Oxazolidine-2,4-dione Ring: The final step involves the cyclization of the acylated intermediate with a suitable diol under acidic conditions to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-(2,4-Difluorophenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

3-((1-(2-(2,4-Difluorophenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-((1-(2-(2,4-Difluorophenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenylacetyl Derivatives: Compounds with similar acyl groups but different core structures.

    Azetidin-3-yl Derivatives: Compounds with similar azetidin-3-yl groups but different substituents.

    Oxazolidine-2,4-dione Derivatives: Compounds with similar oxazolidine-2,4-dione rings but different substituents.

Uniqueness

3-((1-(2-(2,4-Difluorophenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[[1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O4/c16-11-2-1-10(12(17)4-11)3-13(20)18-5-9(6-18)7-19-14(21)8-23-15(19)22/h1-2,4,9H,3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPAETXUFUBCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.